molecular formula C23H35NO5 B156894 Bencyclane fumarate CAS No. 14286-84-1

Bencyclane fumarate

カタログ番号 B156894
CAS番号: 14286-84-1
分子量: 405.5 g/mol
InChIキー: LSTKNZAMFRGXCG-WLHGVMLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bencyclane fumarate is a vasodilator agent found to be effective in a variety of peripheral circulation disorders . It has various other potentially useful pharmacological effects . Its mechanism may involve block of calcium channels .


Synthesis Analysis

The synthesis of Bencyclane involves the Grignard addition of benzylmagnesium bromide to suberone, which gives 1-benzylcycloheptanol . This is followed by a Williamson ether synthesis with 3-dimethylaminopropylchloride, which completes the synthesis of Bencyclane .


Molecular Structure Analysis

The molecular formula of Bencyclane fumarate is C23H35NO5 . The average weight is 405.535 and the monoisotopic weight is 405.251523231 . The IUPAC name is (2E)-but-2-enedioic acid; {3- [ (1-benzylcycloheptyl)oxy]propyl}dimethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bencyclane fumarate include its molecular structure and weight, which have been mentioned above . More specific physical properties like solubility, boiling point, melting point, etc., are not available in the search results.

科学的研究の応用

Mitochondrial Function and Liver Protection

Research has shown that Bencyclane fumarate influences mitochondrial respiratory parameters and exhibits antioxidant effects. A study demonstrated its ability to modulate the mitochondrial function in rat liver, especially after hypothermic storage and normothermic reperfusion. This indicates potential protective effects on liver tissue during and after storage, which can be crucial in medical procedures involving organ transplants or preservation (Sosimchyk et al., 2010).

Intestinal Ischemia-Reperfusion Injury

Bencyclane fumarate has been researched for its protective effects against ischemia-reperfusion injury in the intestine. The drug, known for its vasodilating properties and role as a Ca2+ channel blocker, was found to potentially reduce tissue damage caused by oxygen radicals during post-ischemic intestinal tissue damage. This could have implications for treatments in conditions involving intestinal ischemia (Barut et al., 2008).

Peripheral Occlusive Arterial Disease

A study focused on comparing the effects of daily walks and treadmill exercises in patients with claudication due to peripheral occlusive arterial disease. The research also examined the influence of Bencyclane fumarate on these patients. Results indicated that Bencyclane fumarate, combined with treadmill exercise, significantly improved claudication distance and had beneficial effects on patients with this condition (Cencora, 2004).

特性

IUPAC Name

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTKNZAMFRGXCG-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bencyclane fumarate

CAS RN

14286-84-1
Record name 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14286-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bencyclane fumarate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENCYCLANE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bencyclane fumarate
Reactant of Route 2
Bencyclane fumarate
Reactant of Route 3
Bencyclane fumarate
Reactant of Route 4
Bencyclane fumarate
Reactant of Route 5
Reactant of Route 5
Bencyclane fumarate
Reactant of Route 6
Reactant of Route 6
Bencyclane fumarate

Q & A

Q1: How does Bencyclane Fumarate impact patients with claudication?

A1: Research indicates that Bencyclane Fumarate, when combined with treadmill exercise, effectively elongated the claudication distance in patients with peripheral occlusive arterial disease []. The study observed an 88% improvement in claudication distance after 12 weeks of treatment with Bencyclane Fumarate and treadmill exercise compared to other groups. This suggests a potential synergistic effect of the drug and exercise in improving peripheral circulation.

Q2: What are the metabolic pathways of Bencyclane Fumarate in humans and rats?

A2: Studies show that Bencyclane Fumarate is metabolized into two primary metabolites in both rats and humans: cis-1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-hydroxycycloheptane (Metabolite I) and 1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-oxocycloheptane (Metabolite II) [, ]. Notably, Metabolite I was found to be a major metabolite in humans, constituting 23.5% of the administered dose excreted in urine within 24 hours [, ].

Q3: How stable is Bencyclane Fumarate under different conditions?

A3: Bencyclane Fumarate exhibits pH-dependent hydrolysis. Research demonstrates that its degradation follows pseudo-first-order kinetics, with faster hydrolysis observed in acidic conditions []. Inclusion complexes with cyclodextrins, specifically β-CD and γ-CD, significantly improved the stability of Bencyclane Fumarate in acidic media (pH 1.2) [].

Q4: Are there analytical methods to quantify Bencyclane Fumarate in biological samples?

A4: Yes, a radioimmunoassay (RIA) has been developed to measure Bencyclane Fumarate concentrations in human serum []. This method demonstrated high sensitivity, detecting concentrations as low as 1.0 ng/ml. Importantly, the RIA exhibited minimal cross-reactivity with Bencyclane Fumarate metabolites, ensuring accurate drug quantification []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to analyze serum samples from individuals administered Bencyclane Fumarate, showing a strong correlation with RIA results [].

Q5: What is the impact of Bencyclane Fumarate on liver function after hypothermic storage?

A5: Research suggests that Bencyclane Fumarate may offer protective effects against damage caused by hypothermic storage in rat livers []. The study observed that Bencyclane Fumarate partially prevented the increase in TBARS (a marker of lipid peroxidation) and the decrease in antioxidant enzyme activity in livers subjected to cold storage, indicating a reduction in oxidative stress.

Q6: Can Bencyclane Fumarate protect against intestinal ischemia-reperfusion injury?

A6: While the research on this topic is ongoing, preliminary findings suggest a potential protective role for Bencyclane Fumarate against intestinal ischemia-reperfusion injury in rats []. This protective effect is attributed to the drug's ability to modulate oxygen radical formation and subsequent inflammatory responses, key contributors to tissue damage in such conditions [].

Q7: What are the advantages of using cyclodextrin complexes of Bencyclane Fumarate?

A7: Formulating Bencyclane Fumarate with cyclodextrins presents several pharmaceutical advantages. These complexes enhance the drug's water solubility, significantly improving its dissolution rate []. Moreover, cyclodextrin complexation effectively masks the bitter taste inherent to Bencyclane Fumarate, increasing patient acceptability []. This approach highlights the potential of cyclodextrins in optimizing drug formulations for improved therapeutic outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。